molecular formula C19H16ClNO B1532448 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-00-6

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1532448
CAS No.: 1160261-00-6
M. Wt: 309.8 g/mol
InChI Key: ONFIPGQDVZTMPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-(3-methylphenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophilic groups on proteins and peptides. This reaction leads to the formation of covalent bonds, allowing for the modification and labeling of specific amino acid residues. The molecular targets and pathways involved depend on the specific protein or peptide being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
  • 6-Ethyl-2-(3-methylphenyl)quinoline-4-methyl ester
  • 6-Ethyl-2-(3-methylphenyl)quinoline-4-thioester

Uniqueness

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for versatile chemical modifications. This makes it particularly valuable in proteomics research for the selective labeling and modification of proteins and peptides .

Properties

IUPAC Name

6-ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-7-8-17-15(10-13)16(19(20)22)11-18(21-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFIPGQDVZTMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205760
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-00-6
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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